molecular formula C15H16N2OS B2886362 1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea CAS No. 1203263-00-6

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea

Cat. No.: B2886362
CAS No.: 1203263-00-6
M. Wt: 272.37
InChI Key: KKJMODQGJNKMFZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of 1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea can be compared with other thiophene derivatives, such as:

These compounds share the thiophene ring but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-phenyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(17-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMODQGJNKMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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